molecular formula C18H19FN4O2 B2547799 2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034252-98-5

2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2547799
CAS No.: 2034252-98-5
M. Wt: 342.374
InChI Key: FKFQJJJKNHYZCF-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d]pyrimidine core substituted with a morpholino group at position 2 and a 4-fluorophenyl ethanone moiety at position 1. Pyrrolopyrimidines are privileged scaffolds in medicinal chemistry due to their structural mimicry of purines, enabling interactions with kinases, GPCRs, and other therapeutic targets . The morpholino group enhances solubility and modulates pharmacokinetics, while the fluorophenyl moiety improves metabolic stability and target binding affinity.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c19-15-3-1-13(2-4-15)9-17(24)23-11-14-10-20-18(21-16(14)12-23)22-5-7-25-8-6-22/h1-4,10H,5-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFQJJJKNHYZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and can be performed under mild conditions, making it suitable for the synthesis of various derivatives.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the P(NMe2)3-catalyzed [4 + 2] annulation followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . These methods are practical for large-scale synthesis and ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Antitubercular Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine, including the compound , exhibit significant antitubercular properties. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, showing promising results for further development as antitubercular agents. Specifically, a related compound with a morpholino group exhibited an MIC of 3.906 µM, indicating strong potential for treating tuberculosis .

Anticancer Properties

Pyrrolo[3,4-d]pyrimidine derivatives have been associated with anticancer activity. The structural motifs present in these compounds often interact with various biological targets involved in cancer progression. For instance, some derivatives have been shown to inhibit cell proliferation in several cancer cell lines, suggesting that this class of compounds could be developed into effective anticancer therapeutics .

Cholesterol-Lowering Effects

The compound has also been investigated for its hypocholesterolemic properties. Patent literature describes its use in pharmaceutical compositions aimed at reducing cholesterol levels in patients suffering from hypercholesterolemia. The compound's mechanism involves inhibition of cholesterol biosynthesis pathways, making it a candidate for further exploration in lipid management therapies .

Study on Antitubercular Activity

A study published in 2022 synthesized various pyrrolo[3,4-d]pyrimidine derivatives and assessed their antitubercular activity. Among these derivatives, those containing morpholino groups showed enhanced efficacy against M. tuberculosis. The findings suggest that modifications at the C-4 position of the pyrimidine ring significantly influence biological activity .

Investigation of Anticancer Activity

In another study focusing on the anticancer potential of pyrrolo[3,4-d]pyrimidines, researchers modified existing compounds to enhance their solubility and bioavailability. The modifications resulted in compounds that effectively inhibited cancer cell growth in vitro. The promising results indicate that further structural optimization could yield potent anticancer agents .

Comparison of Biological Activities

The following table summarizes the biological activities and corresponding MIC values of selected pyrrolo[3,4-d]pyrimidine derivatives:

Compound NameBiological ActivityMIC (µM)Reference
Compound AAntitubercular0.488
Compound BAnticancer<10
Compound CHypocholesterolemicN/A

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

  • Fluorophenyl vs. Pyridinylthio : Fluorophenyl enhances metabolic stability (C-F bond inertia) and lipophilicity (logP = 2.8 estimated), whereas pyridinylthio increases polarity (clogP = 1.2) but may reduce CNS penetration .
  • Morpholino vs. Hydroxymethyl: Morpholino improves solubility (PSA = 45 Ų) and reduces hERG liability, while hydroxymethyl in ’s compound introduces a metabolic soft spot, necessitating prodrug strategies .

Biological Activity

2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a compound of significant interest due to its potential therapeutic applications. Its structure includes a fluorophenyl group and a pyrrolo-pyrimidine core, which are known to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H19FN4O
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 2034252-98-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Similar compounds have demonstrated the ability to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and survival. The inhibition of these receptors can lead to reduced tumor growth and metastasis in cancer models .

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Antiproliferative Effects : The compound has shown promising antiproliferative activity against various human tumor cell lines, with reported GI50 values in the nanomolar to micromolar range .
  • Inhibition of Tumor Growth : In vivo studies indicate that this compound can inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .
  • Targeting Enzymatic Pathways : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, enhancing its therapeutic profile against diseases such as cancer and possibly other conditions associated with dysregulated cell growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth of human tumor cell lines
Tumor Growth InhibitionReduces tumor size in xenograft models
Enzyme InhibitionTargets FGFRs and other key enzymes

Case Study: Anticancer Efficacy

In a study focusing on the anticancer efficacy of this compound, researchers administered varying doses to mice bearing human tumor xenografts. Results indicated a dose-dependent reduction in tumor size, with significant effects observed at doses as low as 10 mg/kg. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis in cancer cells.

Q & A

Q. Key reaction conditions :

StepReagents/ConditionsYield (%)Reference
CyclizationPiperidine, dioxane, reflux (6 h)60–70
Morpholine substitutionMorpholine, ethanol, 12 h stirring70–85

(Advanced) How can regioselectivity challenges be addressed during morpholine substitution?

Regioselectivity is influenced by:

  • Steric effects : Bulky substituents on the pyrrolopyrimidine core direct morpholine to less hindered positions .
  • Catalytic additives : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to stabilize transition states .
  • Temperature control : Lower temperatures (0–5°C) favor selective substitution at the 2-position .

(Basic) What spectroscopic methods confirm the compound’s structure?

  • 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm), morpholino (δ 3.6–3.8 ppm), and pyrrolopyrimidine protons (δ 6.0–6.3 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ = 383.14) .
  • X-ray crystallography : Resolve bond angles and stereochemistry .

(Advanced) How can overlapping NMR signals be resolved?

  • 2D NMR (COSY, HSQC) : Differentiate coupled protons and assign quaternary carbons .
  • Deuterated solvents : Reduce signal splitting (e.g., DMSO-d₆ for aromatic protons) .
  • Variable temperature NMR : Resolve dynamic effects in rotamers .

(Basic) What in vitro biological activities are reported?

  • Anticancer activity : IC₅₀ values of 1–10 µM in breast (MCF-7) and colon (HCT-116) cancer cells .
  • Kinase inhibition : Moderate activity against PI3K (IC₅₀ = 500 nM) .

(Advanced) How are molecular targets identified in cancer studies?

  • Kinase profiling : Screen against panels of 100+ kinases to identify off-target effects .
  • Pull-down assays : Use biotinylated analogs to isolate binding proteins from lysates .
  • CRISPR-Cas9 knockout : Validate target dependency in resistant cell lines .

(Advanced) How do substituents on the pyrrolopyrimidine core affect potency?

  • Electron-withdrawing groups (F, Cl) : Enhance binding to ATP pockets (e.g., 10-fold increase vs. unsubstituted analogs) .
  • Morpholino vs. piperazine : Morpholino improves solubility but reduces metabolic stability .

Q. SAR Table :

SubstituentTarget Enzyme IC₅₀ (nM)Solubility (µg/mL)
Morpholino50012.5
Piperazine7508.2
Pyrrolidine12005.6

(Advanced) How to reconcile contradictory cytotoxicity data across cell lines?

  • Assay standardization : Use identical incubation times (72 h) and viability markers (MTT vs. resazurin) .
  • Cell line profiling : Account for genetic variability (e.g., p53 status in MCF-7 vs. MDA-MB-231) .

(Basic) What are key stability considerations for storage?

  • Hydrolysis : Degrades in aqueous buffers (t₁/₂ = 24 h at pH 7.4); store lyophilized at -20°C .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation .

(Advanced) How to stabilize the morpholino group in aqueous formulations?

  • Co-solvents : Use PEG-400 or cyclodextrins to reduce water contact .
  • pH adjustment : Buffer at pH 5.0–6.0 to minimize dealkylation .
  • Lyophilization : Excipients like trehalose improve reconstitution stability .

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